2-(Bromomethyl)-5-fluoropyridine hydrobromide
Overview
Description
2-(Bromomethyl)-5-fluoropyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromomethyl group at the second position and a fluorine atom at the fifth position on the pyridine ring, with an additional hydrobromide group. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoropyridine hydrobromide typically involves the bromination of 5-fluoropyridine. One common method includes the following steps:
Bromination of 5-Fluoropyridine: 5-Fluoropyridine is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group at the second position.
Formation of Hydrobromide Salt: The resulting 2-(Bromomethyl)-5-fluoropyridine is then treated with hydrobromic acid to form the hydrobromide salt.
The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are used under mild to moderate conditions, often in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with sodium azide yields 2-(Azidomethyl)-5-fluoropyridine, while coupling with phenylboronic acid in a Suzuki reaction produces 2-(Phenylmethyl)-5-fluoropyridine.
Scientific Research Applications
2-(Bromomethyl)-5-fluoropyridine hydrobromide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Its reactivity makes it a valuable reagent in organic synthesis, facilitating the construction of complex molecular architectures.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-5-fluoropyridine hydrobromide exerts its effects depends on its application In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-fluoropyridine
- 2-(Bromomethyl)-6-methylpyridine
- 2-(Bromomethyl)quinoline
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)-5-fluoropyridine hydrobromide is unique due to the presence of both a bromomethyl and a fluorine group on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties, making it particularly useful in specific synthetic applications where both electrophilic and nucleophilic sites are required.
Properties
IUPAC Name |
2-(bromomethyl)-5-fluoropyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRBYHMHVAACEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-88-6 | |
Record name | 2-(bromomethyl)-5-fluoropyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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